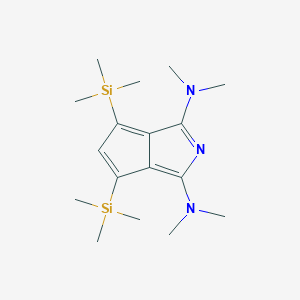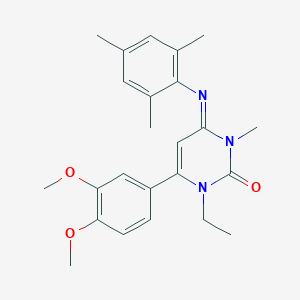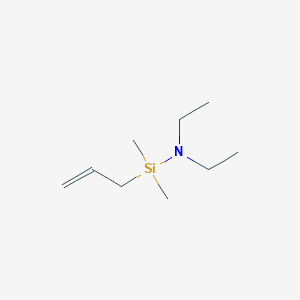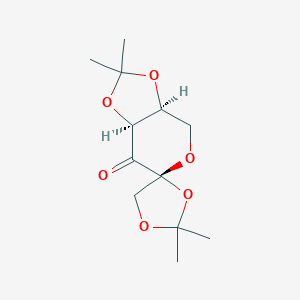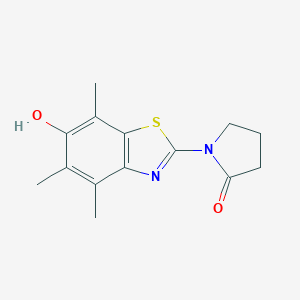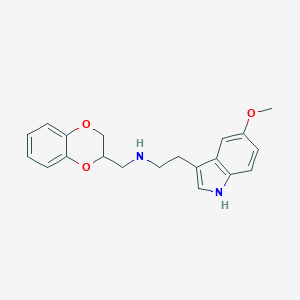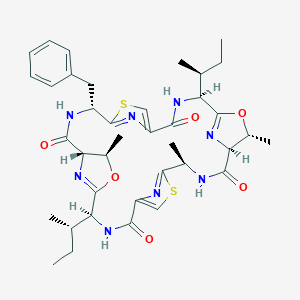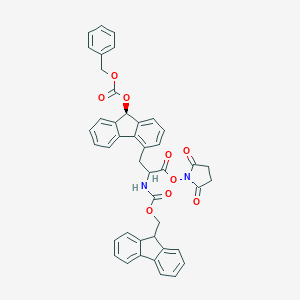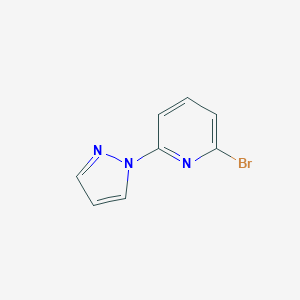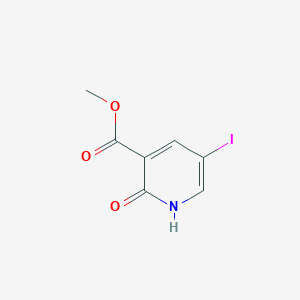
Methyl 5-iodo-2-oxo-1,2-dihydropyridine-3-carboxylate
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of derivatives related to Methyl 5-iodo-2-oxo-1,2-dihydropyridine-3-carboxylate often involves oxidative decarboxylation-beta-iodination processes, starting from amino acids or their derivatives. This method allows for the introduction of iodine into previously unfunctionalized positions, enabling further functionalization and derivatization towards complex molecular architectures. For example, a synthesis route involves one-pot oxidative decarboxylation-beta-iodination of alpha-amino acid carbamates or amides, leading to the formation of products with a trans relationship between substituents at C-2 and C-3 positions (Boto et al., 2001).
Molecular Structure Analysis
Molecular structure analysis of dihydropyridine derivatives, including Methyl 5-iodo-2-oxo-1,2-dihydropyridine-3-carboxylate, can be explored through crystallographic and molecular modeling studies. These studies reveal details about the compound's geometry, intermolecular interactions, and conformational preferences. For instance, structural characterization and molecular modeling (AM1) have been applied to similar compounds, providing insights into their crystal structures and potential for further chemical manipulation (De Armas et al., 2000).
Chemical Reactions and Properties
The dihydropyridine core of Methyl 5-iodo-2-oxo-1,2-dihydropyridine-3-carboxylate is known for its reactivity in various chemical reactions. These reactions can include nucleophilic addition, oxidation, and cycloaddition, offering pathways to a wide range of functionalized products. For example, reactions with protein amino groups or specific reaction conditions can introduce heavy atoms or other functional groups, demonstrating the compound's versatility in synthetic chemistry (Riley & Perham, 1973).
Wissenschaftliche Forschungsanwendungen
-
Scientific Field: Pharmaceutical Research
- Application : Synthesis and Pharmacological Evaluation of Novel Triazole-Pyrimidine Hybrids as Potential Neuroprotective and Anti-neuroinflammatory Agents .
- Methods : A series of novel triazole-pyrimidine-based compounds were designed, synthesized, and characterized by mass spectra, 1HNMR, 13CNMR, and a single X-Ray diffraction analysis . The neuroprotective, anti-neuroinflammatory activity was evaluated by cell viability assay (MTT), Elisa, qRT-PCR, western blotting, and molecular docking .
- Results : The molecular results revealed that triazole-pyrimidine hybrid compounds have promising neuroprotective and anti-inflammatory properties . Among the 14 synthesized compounds, six exhibited promising neuroprotective activity by reduced expression of the endoplasmic reticulum (ER) chaperone, BIP, and apoptosis marker cleaved caspase-3 in human neuronal cells .
-
Scientific Field: Organic Chemistry
- Application : Synthesis of indole derivatives as prevalent moieties present in selected alkaloids .
- Methods : The application of indole derivatives as biologically active compounds for the treatment of cancer cells, microbes, and different types of disorders in the human body has attracted increasing attention in recent years .
- Results : Indoles, both natural and synthetic, show various biologically vital properties . Owing to the importance of this significant ring system, the investigation of novel methods of synthesis have attracted the attention of the chemical community .
-
Scientific Field: Pharmaceutical Research
- Application : The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
- Methods : The derivatives of 1, 3-diazole were synthesized and their biological activities were evaluated .
- Results : The derivatives of 1, 3-diazole showed promising results in various biological activities .
-
Scientific Field: Organic Chemistry
- Application : Enantiopure synthesis of ®-2-((2-Oxooxazolidin-5-yl)methyl .
- Methods : One among the two proposed approaches, is succeeded in preparing enantiopure targeted chiral building block using ®-2- (chloromethyl)oxirane (®-epichlorohydrin) as precursor .
- Results : This heterocyclic 2-oxazolidinone moiety could be useful to prepare a series of antibacterial agents containing 2-oxazolidinone .
-
Scientific Field: Pharmaceutical Research
- Application : The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
- Methods : The derivatives of 1, 3-diazole were synthesized and their biological activities were evaluated .
- Results : The derivatives of 1, 3-diazole showed promising results in various biological activities .
-
Scientific Field: Organic Chemistry
- Application : Enantiopure synthesis of ®-2-((2-Oxooxazolidin-5-yl)methyl .
- Methods : One among the two proposed approaches, is succeeded in preparing enantiopure targeted chiral building block using ®-2- (chloromethyl)oxirane (®-epichlorohydrin) as precursor .
- Results : This heterocyclic 2-oxazolidinone moiety could be useful to prepare a series of antibacterial agents containing 2-oxazolidinone .
Safety And Hazards
Eigenschaften
IUPAC Name |
methyl 5-iodo-2-oxo-1H-pyridine-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6INO3/c1-12-7(11)5-2-4(8)3-9-6(5)10/h2-3H,1H3,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGUKGFMYVHZDEB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=CNC1=O)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6INO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40377460 | |
| Record name | Methyl 5-iodo-2-oxo-1,2-dihydropyridine-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40377460 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
279.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 5-iodo-2-oxo-1,2-dihydropyridine-3-carboxylate | |
CAS RN |
116387-40-7 | |
| Record name | Methyl 5-iodo-2-oxo-1,2-dihydropyridine-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40377460 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Hydroxy-5-iodo-nicotinic acid methyl ester | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

